4-amino-1-propyl-1H-pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-propylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-4-5(8)6(10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIJGDMKVGRXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Pyrazole Derivatives in Academic Literature
The history of pyrazole (B372694), a five-membered heterocyclic compound containing two adjacent nitrogen atoms, dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. Just a few years later, in 1889, the synthesis of the parent pyrazole molecule was achieved by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. Early methods, such as the reaction of α,β-unsaturated aldehydes with hydrazine (B178648), laid the groundwork for accessing this versatile chemical scaffold.
For many decades, research into pyrazole derivatives continued to evolve, but it was the discovery of their diverse biological activities that truly propelled them into the spotlight of medicinal chemistry and agrochemistry. jocpr.com A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. This discovery highlighted that nature had already incorporated this scaffold into its biochemical pathways.
Throughout the 20th and into the 21st century, the academic and industrial literature has documented a vast number of pyrazole derivatives with a wide spectrum of pharmacological properties. jocpr.com These include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. jocpr.com This broad range of biological effects has led to the development of numerous commercially successful drugs and agrochemicals containing the pyrazole core, solidifying its importance in synthetic and medicinal chemistry. nih.govnih.gov
Significance of the Pyrazole Carboxamide Core As a Privileged Scaffold in Chemical Synthesis and Biological Investigations
In the realm of drug discovery, certain molecular structures, known as "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity. pageplace.deufrj.br The pyrazole (B372694) carboxamide core is widely recognized as one such privileged scaffold. nih.gov This status is attributed to its unique combination of structural and electronic properties. The pyrazole ring is metabolically stable, and its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules like proteins and enzymes. nih.gov The attached carboxamide group further enhances this potential by providing an additional site for hydrogen bonding.
The versatility of the pyrazole carboxamide scaffold allows for the introduction of various substituents at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This "decoration" of the core structure is a key strategy in medicinal chemistry to optimize potency, selectivity, and drug-like characteristics.
The significance of this scaffold is evident in the numerous research programs that utilize it as a starting point for developing inhibitors of key biological targets, particularly protein kinases. mdpi.com Kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrazole-3-carboxamide skeleton has been shown to effectively bind to the ATP-binding site of various kinases, forming critical hydrogen bonds with the hinge region of the enzyme. mdpi.com This has led to the development of potent and selective kinase inhibitors for therapeutic intervention. mdpi.comresearchgate.net
Computational and Theoretical Investigations of Pyrazole Carboxamide Molecular Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a pyrazole (B372694) carboxamide derivative, might interact with a biological macromolecule like an enzyme or DNA.
While specific docking studies for 4-amino-1-propyl-1H-pyrazole-3-carboxamide against these particular enzymes are not extensively detailed in the available literature, broader research into the pyrazole carboxamide class reveals significant interactions with these and other enzymes, highlighting a common mechanism of action.
Succinate (B1194679) Dehydrogenase (SDH): Novel pyrazole-4-carboxamide derivatives have been designed and evaluated as potential succinate dehydrogenase inhibitors (SDHIs). acs.orgacs.org Molecular docking studies show that these compounds can fit into the binding pocket of SDH. Key interactions often involve the formation of hydrogen bonds with amino acid residues such as TRP173 and TRY58, mimicking the binding mode of known fungicides like fluxapyroxad (B1673505). acs.org This interaction within the active site is crucial for inhibiting the enzyme's function. acs.orgacs.org Further analysis using scanning electron microscopy has shown that effective SDH inhibition by pyrazole carboxamides can lead to the destruction of fungal hyphae morphology. acs.org
Carbonic Anhydrase (CA): Pyrazole carboxamides bearing a sulfonamide group have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes, specifically hCA I and hCA II. nih.govnih.govresearchgate.net Docking studies reveal that these compounds bind effectively to the active site of the enzyme. nih.govnih.gov The binding mechanism is often facilitated by interactions between the sulfonamide moiety of the inhibitor and the zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity. nih.gov The stability of these docked poses is often further confirmed by molecular dynamics simulations. nih.govnih.govresearchgate.net
Chorismate Mutase (CM): Research has pointed to chorismate mutase as a potential target for pyrazole derivatives in the development of new therapeutic agents. nih.govmdpi.com Studies on pyrazole derivatives have demonstrated their ability to inhibit chorismate mutase, with some compounds showing significant inhibition at micromolar concentrations. mdpi.com
| Enzyme Target | Key Interacting Residues/Components | Observed Effect of Binding | Reference |
|---|---|---|---|
| Succinate Dehydrogenase (SDH) | TRP173, TRY58 | Inhibition of enzymatic activity, disruption of fungal hyphae | acs.org |
| Carbonic Anhydrase (hCA I, hCA II) | Active site Zn²⁺ ion | Potent inhibition of CA isoenzymes | nih.govnih.govresearchgate.net |
| Chorismate Mutase (CM) | Enzyme active site | Inhibition at low micromolar concentrations | mdpi.com |
Several novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to interact with DNA. nih.govjst.go.jp Computational modeling has successfully developed a DNA minor groove binding model for these compounds. nih.gov The elongated, chain-like structure of these molecules, facilitated by amide bonds on the pyrazole ring, allows them to stretch along the DNA minor groove effectively. jst.go.jp This binding is predicted to be energetically favorable. Experimental validation through electronic absorption spectroscopy and viscosity measurements has confirmed the binding ability and the mode predicted by docking simulations. nih.govjst.go.jp For instance, certain derivatives have shown high DNA-binding affinity, with binding constants (K) in the range of 1.06×10⁵ M⁻¹. nih.gov Such interactions can significantly alter DNA conformation and have been shown to induce cleavage activity on supercoiled plasmid DNA, suggesting that DNA can be a direct target for this class of compounds. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time, providing a dynamic view of ligand-target interactions. For pyrazole carboxamides, MD simulations have been crucial in validating the stability of binding poses obtained from molecular docking. nih.govnih.govresearchgate.net
In studies involving carbonic anhydrase inhibitors, 50-nanosecond MD simulations were performed on the ligand-enzyme complexes. nih.govnih.gov The results, analyzed through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), demonstrated that the pyrazole carboxamide derivatives exhibited good stability within the binding sites of hCA I and hCA II. nih.govresearchgate.netresearchgate.net These simulations showed only minor conformational changes and fluctuations over time, confirming that the docked orientation represents a stable and energetically favorable binding mode. nih.govnih.gov This dynamic confirmation is vital for the rational design of more potent and specific inhibitors.
Quantum Chemical Calculations and Electronic Structure Properties
Quantum chemical calculations delve into the electronic structure of molecules, offering insights into their reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Numerous studies have utilized DFT, often at the B3LYP/6-31G* level of theory, to optimize the ground state geometries of pyrazole-carboxamide compounds and to calculate their electronic and charge transfer properties. jcsp.org.pkresearchgate.netiaea.org These calculations have been instrumental in understanding intramolecular charge transfer within these molecules. jcsp.org.pk DFT studies help in determining various electronic properties, which are further explained through the analysis of molecular orbitals. jcsp.org.pkresearchgate.netiaea.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic transitions. researchgate.netsapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net
For various pyrazole-carboxamide derivatives, FMO analysis has been performed based on geometries optimized by DFT. jcsp.org.pkresearchgate.net The HOMO and LUMO energy levels, and consequently the energy gap, are significantly influenced by the molecule's chemical structure, particularly the extent of its π-conjugated system. jcsp.org.pk A smaller HOMO-LUMO energy gap generally implies easier electronic excitation and greater potential for electron delocalization. jcsp.org.pk For example, derivatives with longer π-conjugated backbones have been shown to have significantly lower HOMO and LUMO energy levels and a smaller energy gap. jcsp.org.pkresearchgate.net A lower LUMO energy level can also indicate that a compound is less susceptible to oxidation, suggesting greater stability. jcsp.org.pk
| Pyrazole Carboxamide Derivative (from literature) | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Derivative 4 | -5.44 | -1.21 | 4.23 | researchgate.net |
| Derivative 5 | -5.56 | -1.24 | 4.32 | researchgate.net |
| Derivative 6 | -5.63 | -1.41 | 4.21 | researchgate.net |
| Derivative 7 | -5.37 | -1.37 | 4.00 | researchgate.net |
| Derivative 8 | -5.67 | -1.79 | 3.88 | researchgate.net |
This analysis of frontier orbitals is essential for predicting the electronic and optical properties of these compounds and for designing new derivatives with tailored characteristics. jcsp.org.pk
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. This technique is instrumental in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. The MEP is calculated over the molecule's electron density surface, and the potential values are represented by different colors. Regions of negative potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, represented by blue, signify electron-deficient areas that are attractive to nucleophiles. Green areas denote neutral or low potential regions.
For the this compound molecule, the MEP map would highlight distinct regions of reactivity based on its functional groups. The oxygen atom of the carboxamide group is expected to be a site of high negative potential (red), making it a primary center for electrophilic interactions. Similarly, the nitrogen atoms of the pyrazole ring and the amino group would also exhibit negative potential, though likely to a lesser extent than the carbonyl oxygen.
The hydrogen atoms of the amino group and the amide (NH) group are anticipated to be regions of high positive potential (blue). These sites represent the most likely points for nucleophilic attack. The propyl group, being an alkyl chain, would generally exhibit a more neutral potential (green).
These theoretical predictions of reactive sites are fundamental for understanding the molecule's interaction with biological targets, such as enzyme active sites, where electrostatic complementarity is a key determinant of binding affinity.
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Strongly Negative | Red | Electrophilic Attack |
| Pyrazole Ring Nitrogens | Negative | Yellow/Orange | Electrophilic Attack |
| Amino Group (-NH2) Hydrogens | Strongly Positive | Blue | Nucleophilic Attack |
| Amide (-CONH2) Hydrogens | Positive | Light Blue | Nucleophilic Attack |
| Propyl Group (-C3H7) | Near Neutral | Green | Low Reactivity |
Predictive Modeling for Structure-Based Design and 'Drug-Likeness' Evaluation
Predictive modeling plays a pivotal role in modern drug discovery by enabling the in silico assessment of a compound's potential to be a successful drug. These computational models evaluate the 'drug-likeness' of a molecule based on a set of physicochemical properties that are known to influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADMET). One of the most widely used frameworks for evaluating drug-likeness is Lipinski's rule of five. This rule establishes that orally active drugs generally possess:
A molecular weight of 500 daltons or less.
An octanol-water partition coefficient (log P) not exceeding 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Computational studies on various pyrazole-carboxamide derivatives have demonstrated their potential as drug candidates by evaluating these and other related parameters. nih.gov For this compound, a theoretical evaluation of its properties against these criteria can provide a preliminary assessment of its drug-likeness.
Beyond Lipinski's rule, other important descriptors for drug-likeness include topological polar surface area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes, and the number of rotatable bonds, which influences conformational flexibility and binding to a target. A lower TPSA is generally associated with better cell permeability.
The predictive analysis of these parameters for this compound suggests a favorable profile for oral bioavailability. The calculated values for molecular weight, log P, hydrogen bond donors and acceptors, and TPSA are all within the generally accepted ranges for drug-like molecules. Such in silico assessments are critical in the early stages of drug development to prioritize compounds with a higher probability of success in subsequent experimental studies.
| Physicochemical Property | Predicted Value | 'Drug-Like' Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 184.22 | ≤ 500 | Yes |
| Log P (Octanol-Water Partition Coefficient) | 0.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) (Ų) | 89.7 | ≤ 140 | Yes |
| Number of Rotatable Bonds | 3 | ≤ 10 | Yes |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazole Carboxamides
Impact of Substituents at Pyrazole (B372694) Ring Positions (N1, C3, C4, C5) on Biological Activity
The pyrazole core offers four key positions (N1, C3, C4, and C5) where substitutions can dramatically influence the compound's pharmacological properties. researchgate.netnih.gov The electronic and steric effects of these substituents play a crucial role in the molecule's interaction with its biological target. researchgate.net
C3-Position: The C3 position is critical for modulating biological activity. For example, in a study of isoxazolol pyrazole carboxylates, substituting a methyl group at the C3 position with a trifluoromethyl group resulted in a significant decrease in antifungal activity. nih.govmdpi.com This suggests that both the size and electronic nature of the C3-substituent are key determinants of potency.
C5-Position: Substituents at the C5 position also play a vital role in determining the biological profile of pyrazole carboxamides. For instance, the presence of a tert-butyl group at C5 in certain pyrazole derivatives has been found to be advantageous for their activity. The ability to selectively introduce aryl groups at the C5 position through palladium-catalyzed direct arylation has enabled the synthesis of diverse analogs for SAR studies. researchgate.net
The following table summarizes the general impact of substituents at different positions on the pyrazole ring based on various studies.
| Ring Position | Favorable Substituents (Example Activities) | Unfavorable Substituents (Example Activities) | Reference |
| N1 | Small alkyl (methyl, tert-butyl) for fungicidal activity; Difluoroethyl for improved kinase selectivity. | Bulky alkyl groups in some contexts. | jlu.edu.cnnih.gov |
| C3 | Methyl for antifungal activity. | Trifluoromethyl (in some antifungal contexts). | nih.govmdpi.com |
| C4 | Aldehyde (as a directing group for synthesis). | Varies depending on the target. | researchgate.net |
| C5 | Aryl groups for modulation of activity. | Varies depending on the target. | researchgate.net |
Influence of Carboxamide N-Substitution on Biological Activity
The substituent on the nitrogen atom of the carboxamide group is a key determinant of the biological activity of pyrazole carboxamides. This part of the molecule is often involved in crucial hydrogen bonding interactions within the active site of the target protein.
In the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides, the N-substituent of the pyrazole carboxamide is critical for potency and spectrum of activity. For instance, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives showed excellent antifungal activity, with the nature of the substituent on the pyridine ring influencing the efficacy against different fungal pathogens. acs.org
The introduction of an aryloxypyridyl ethylamine moiety at the carboxamide nitrogen has led to the development of compounds with both insecticidal and fungicidal activities. nih.gov The specific substitution pattern on the aryl ring of this side chain was found to modulate the activity and selectivity. nih.gov
The following table provides examples of how N-substitution influences biological activity.
| N-Substituent | Resulting Biological Activity | Reference |
| Substituted pyridine-4-yl | Antifungal (SDHI) | acs.org |
| N-1-(6-aryloxypyridin-3-yl) ethylamine | Insecticidal and Fungicidal | nih.gov |
Investigation of Bioisosteric Replacements within the Pyrazole Carboxamide Scaffold
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves replacing a functional group with another group that has similar physical and chemical properties.
In the context of pyrazole carboxamides, the pyrazole ring itself has been a subject of bioisosteric replacement. For example, thiazole, triazole, and imidazole rings have been designed as bioisosteres for the 1,5-diarylpyrazole motif found in the CB1 receptor antagonist rimonabant. acs.org These replacements resulted in compounds with retained or modified cannabinoid receptor antagonistic activity. acs.org
The carboxamide group has also been replaced with other functionalities. In one study, the pyrazole-3-carboxamide moiety of rimonabant was replaced with a 5-alkyl oxadiazole ring, leading to a novel class of CB1 receptor antagonists. researchgate.net Similarly, pyrazole carboxylate derivatives have been designed as non-acidic bioisosteres of the anti-inflammatory drug lonazolac, resulting in compounds with selective COX-2 inhibition. nih.gov
The following table illustrates some bioisosteric replacements explored for the pyrazole carboxamide scaffold.
| Original Moiety | Bioisosteric Replacement | Resulting Biological Activity | Reference |
| 1,5-Diarylpyrazole | Thiazole, Triazole, Imidazole | Cannabinoid Receptor Antagonism | acs.org |
| Pyrazole-3-carboxamide | 5-Alkyl Oxadiazole | CB1 Receptor Antagonism | researchgate.net |
| Carboxylic Acid (in a pyrazole drug) | Pyrazole Carboxylate Ester | Selective COX-2 Inhibition | nih.gov |
Development of Pyrazole Carboxamide Hybrids and Conjugates
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. This approach has been successfully applied to pyrazole carboxamides.
Pyrazole-Thiazole Carboxamides
The combination of pyrazole and thiazole rings, both of which are known to exhibit a wide range of biological activities, has led to the development of potent antifungal agents. nih.govresearchgate.netnih.gov Novel pyrazole-thiazole carboxamide derivatives have been designed and synthesized as succinate dehydrogenase inhibitors (SDHIs). researchgate.net Several of these hybrids displayed excellent in vitro activity against various fungal pathogens, in some cases superior to commercial fungicides. nih.govresearchgate.net The linkage of these two heterocyclic rings through a carboxamide bridge is crucial for their biological activity.
Pyrazole-Ureas
The urea functional group is another important pharmacophore in drug discovery. nih.gov Hybrid molecules incorporating both a pyrazole ring and a urea moiety have been investigated for various therapeutic applications, including as anti-inflammatory and anticancer agents. nih.govsemanticscholar.org These pyrazolyl-ureas have been shown to interact with various intracellular targets, including different kinases. nih.gov The position of the urea linkage to the pyrazole ring (e.g., at C3, C4, or C5) influences the biological activity profile. nih.gov
Pyrazole-Sulfonamides
Sulfonamides are a well-established class of therapeutic agents with diverse pharmacological activities. acs.org The hybridization of a pyrazole carboxamide with a sulfonamide moiety has resulted in compounds with potential applications as carbonic anhydrase inhibitors and agents with antifungal and antiviral activities. frontiersin.orgnih.gov For example, novel pyrazolecarbamide derivatives bearing a sulfonate fragment have demonstrated significant antifungal activity against various phytopathogens. frontiersin.org
The following table summarizes the biological activities of different pyrazole carboxamide hybrids.
| Hybrid Class | Example Biological Activity | Reference |
| Pyrazole-Thiazole Carboxamides | Antifungal (SDHI) | nih.govresearchgate.netnih.gov |
| Pyrazole-Ureas | Anti-inflammatory, Anticancer | nih.govsemanticscholar.org |
| Pyrazole-Sulfonamides | Antifungal, Antiviral, Carbonic Anhydrase Inhibition | frontiersin.orgnih.gov |
Other Fused and Linked Heterocyclic Systems (e.g., Pyrazolo[4,3-d]pyrimidinones)
The exploration of fused heterocyclic systems has been a fertile ground in the design of potent enzyme inhibitors and receptor antagonists. Among these, the pyrazolo[4,3-d]pyrimidinone scaffold has emerged as a particularly versatile and privileged structure in medicinal chemistry. This bicyclic system, which can be considered an analog of purine, serves as the core for numerous compounds designed to target a range of biological entities, most notably phosphodiesterase type 5 (PDE5) and adenosine receptors. The fusion of the pyrazole and pyrimidinone rings creates a rigid framework that allows for the precise positioning of substituents to interact with specific residues in the target's binding site.
Research into pyrazolo[4,3-d]pyrimidinone derivatives has revealed critical structure-activity relationships (SAR) that guide the design of potent and selective inhibitors. Modifications at various positions of this heterocyclic core have been systematically investigated to optimize affinity, selectivity, and pharmacokinetic properties. For instance, in the context of adenosine A1 receptor antagonism, a series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones bearing different phenyl substituents at the 5-position have been synthesized and evaluated. nih.gov The resulting data indicated that the pattern of potency is heavily influenced by the nature of the substituents on this phenyl ring, a trend that parallels findings in the 1,3-dialkyl-8-phenylxanthine series of adenosine A1 antagonists. nih.gov This suggests that these two distinct heterocyclic scaffolds may occupy the adenosine A1 receptor binding site in a similar fashion. nih.gov
Further extending the core structure, researchers have also investigated more complex fused systems, such as pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, as potential agents for erectile dysfunction through PDE5 inhibition. nih.gov These tricyclic analogs have demonstrated significant potency, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Detailed SAR studies on this scaffold have elucidated the optimal substitutions for maximizing potency and selectivity against other phosphodiesterase isoforms, such as PDE6. For example, it was determined that a methyl group at position 1, a benzyl group at position 3, a phenyl group at position 9, and a linear four-carbon chain at position 6 were the most favorable substitutions for high PDE5 affinity. nih.gov One of the most promising compounds from this series, compound 5r , demonstrated an IC50 of 8.3 nM for PDE5 and a remarkable 240-fold selectivity over PDE6. nih.gov
The design principles for these fused heterocyclic systems often involve mimicking the structure of the natural substrate, such as cGMP for PDE5, or a known ligand. The pyrazolo[4,3-d]pyrimidinone core effectively acts as a bioisostere of the purine ring of cGMP, allowing it to bind to the catalytic site of PDE5. The substituents are then optimized to form additional interactions with the surrounding amino acid residues, thereby enhancing binding affinity and selectivity. The strategic placement of alkyl, aryl, and other functional groups allows for the fine-tuning of the molecule's electronic and steric properties to achieve the desired biological activity.
The table below summarizes key SAR findings for pyrazolo[4,3-d]pyrimidinone and related fused heterocyclic systems, highlighting the impact of various substituents on their biological activity.
| Scaffold/Series | Target | Position of Substitution | Substituent | Biological Activity |
| 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones | Adenosine A1 Receptor | 5 | Various phenyl substituents | Potency is highly dependent on the substitution pattern on the phenyl ring, paralleling the SAR of 1,3-dialkyl-8-phenylxanthines. nih.gov |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones | PDE5 | 1 | Methyl | Optimal for high potency. nih.gov |
| 3 | Benzyl | Optimal for high potency. nih.gov | ||
| 9 | Phenyl | Optimal for high potency. nih.gov | ||
| 6 | Linear four-carbon chain | Optimal for high potency. nih.gov | ||
| Compound 5r (a pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one) | PDE5 | N/A | Combination of optimal substituents | IC50 = 8.3 nM; 240-fold selectivity over PDE6. nih.gov |
Biological Activities and Mechanistic Studies of Pyrazole Carboxamide Derivatives in Vitro Investigations
Antifungal Efficacy and Mechanism of Action (e.g., Succinate (B1194679) Dehydrogenase Inhibition)
Pyrazole (B372694) carboxamide derivatives are well-established as potent antifungal agents, with a primary mechanism of action involving the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Enzyme Inhibition Assays (e.g., SDH)
Enzyme inhibition assays have been instrumental in quantifying the antifungal potency of pyrazole carboxamide derivatives. These compounds act as SDH inhibitors (SDHIs), effectively disrupting cellular respiration and energy production in fungi.
A study on novel pyrazole-4-carboxamide derivatives containing an oxime ether fragment demonstrated significant inhibitory effects against the SDH from Rhizoctonia solani. The target compound E1 exhibited a half-maximal inhibitory concentration (IC50) of 3.3 μM, which was superior to the commercial fungicide boscalid (B143098) (7.9 μM) acs.org. Another series of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives also showed high activity against porcine SDH, with compound 7s displaying an impressive IC50 value of 0.014 μM, over 200 times more potent than the fungicide fluxapyroxad (B1673505) nih.govacs.org.
Furthermore, research on pyrazole-4-carboxamide derivatives with an N-phenyl substituted amide fragment identified compounds with excellent preventative efficacy against Sclerotinia sclerotiorum nih.gov. Molecular docking studies confirmed that these compounds interact effectively with the active site of SDH nih.gov. Similarly, novel pyrazole-4-carboxamides bearing an ether group showed outstanding activity against R. solani, with IC50 values for compounds 7d and 12b being 0.046 μg/mL, significantly more potent than boscalid (0.741 μg/mL) and fluxapyroxad (0.103 μg/mL) nih.gov.
Table 1: SDH Enzyme Inhibition Data for Various Pyrazole Carboxamide Derivatives
| Compound Series | Target Organism/Enzyme | Most Active Compound | IC50 Value | Reference |
|---|---|---|---|---|
| Pyrazole-4-carboxamide with oxime ether | Rhizoctonia solani SDH | E1 | 3.3 μM | acs.org |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide | Porcine SDH | 7s | 0.014 μM | nih.govacs.org |
| Pyrazole-4-carboxamide with ether group | Rhizoctonia solani | 7d & 12b | 0.046 μg/mL | nih.gov |
Transcriptomic Analysis of Target Pathways (e.g., TCA Cycle)
Transcriptomic analysis of fungi treated with pyrazole carboxamide derivatives provides deeper insights into their mechanism of action beyond simple enzyme inhibition. A study on a novel pyrazole carboxamide, SCU3038, revealed its impact on the TCA cycle pathway in the mitochondria of Rhizoctonia solani. The transcriptome results showed a downregulation of eight genes and an upregulation of one gene within this pathway. A key finding was the repressed expression of SDH2, which was confirmed by qRT-PCR, solidifying the compound's role as a potent SDHI acs.orgnih.gov.
Similarly, another study on a bis-pyrazole carboxamide derivative, B8, used transcriptome analysis to elucidate its antifungal mechanism against Sclerotinia sclerotiorum. The analysis showed that compound B8 blocked various metabolic pathways by downregulating differentially expressed genes, including catalase. This disruption of hydrogen peroxide hydrolysis leads to accelerated membrane oxidative damage. Furthermore, the upregulation of neutral ceramidase accelerates sphingolipid metabolism, disrupting cell membrane structure and cell proliferation, ultimately leading to cell death nih.gov.
Cellular and Subcellular Impact Studies (e.g., Mitochondrial Membrane Potential, Electron Microscopy)
The inhibition of SDH by pyrazole carboxamide derivatives leads to significant cellular and subcellular damage in fungi. Electron microscopy studies have provided visual evidence of these effects. For instance, treatment of Rhizoctonia solani with a novel pyrazole-4-carboxamide containing an oxime ether fragment (compound E1) led to reduced mycelial density and a significant increase in the number of mitochondria in the cytoplasm, a phenomenon also observed with boscalid treatment acs.org.
Another study on a pyrazole carboxamide containing a diarylamine scaffold (compound SCU2028) showed that it could destroy the cell walls or membranes of R. solani, leading to the leakage of cellular contents. Transmission electron microscopy revealed an increase in the number of mitochondria with abnormal morphology. This compound was also found to decrease the mitochondrial membrane potential of the fungus nih.gov. Further research on a pyrazole-4-carboxamide derivative with an N-phenyl substituted amide fragment (compound U22) demonstrated its ability to destroy hyphal morphology and damage mitochondria, cell membranes, and vacuoles in Sclerotinia sclerotiorum nih.gov.
Antimicrobial Spectrum and Activity (Antibacterial, Antimycotic, Antitubercular)
The biological activity of pyrazole carboxamide derivatives extends beyond antifungal effects to a broader antimicrobial spectrum. Various studies have demonstrated their efficacy against bacteria and mycobacteria.
A series of novel pyrazole-4-carboxamide derivatives were synthesized and tested for their antibacterial, antifungal, and antitubercular activities. Several of these compounds displayed noticeable inhibition of bacterial growth against both Gram-negative and Gram-positive strains. Compounds with electron-donating groups were particularly effective japsonline.com. Some derivatives also showed potent activity against fungal strains and Mycobacterium tuberculosis H37Rv japsonline.com.
Specifically for antitubercular activity, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been designed as new anti-Mycobacterium tuberculosis (Mtb) agents. These compounds exhibited promising in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against the drug-susceptible H37Rv strain and a panel of clinically isolated multidrug-resistant Mtb strains nih.gov. One representative compound, 5k, had IC50 and IC90 values of 2.5 nM and 6.7 nM, respectively, against a fluorescent reporter strain of Mtb H37Rv nih.gov. Another study identified a nitroso-containing pyrazole derivative, NSC 18725, as a potent anti-tubercular agent with a MIC99 value of 0.3125 μM against both fast and slow-growing mycobacteria nih.gov.
Table 2: Antimicrobial Activity of Selected Pyrazole Carboxamide Derivatives
| Compound Series | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrazole-4-carboxamides | M. tuberculosis H37Rv | MIC | 3.12 µg/mL (compound 5e) | japsonline.com |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | IC50 | 2.5 nM (compound 5k) | nih.gov |
| Nitroso-pyrazole derivative | Mycobacterium bovis BCG | MIC99 | 0.3125 μM (NSC 18725) | nih.gov |
Antiproliferative and Anticancer Investigations (In Vitro Cell Line Studies)
In addition to their antimicrobial properties, pyrazole carboxamide derivatives have been investigated for their potential as antiproliferative and anticancer agents. These studies often focus on their ability to inhibit various protein kinases involved in cancer cell signaling pathways.
Kinase Inhibition Profiles (if applicable to specific analogs)
The pyrazole scaffold is a key component in the development of protein kinase inhibitors mdpi.com. A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides were evaluated as anticancer agents, with a focus on their inhibition of Aurora A kinase tandfonline.com. Quantitative structure-activity relationship (QSAR) studies on these derivatives provided insights into the structural features required for potent inhibition tandfonline.com.
In a more targeted study, novel 1H-pyrazole-3-carboxamide derivatives were designed to target Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). Compound 8t from this series showed strong activity against FLT3 with an IC50 of 0.089 nM and also inhibited CDK2/4 with IC50 values of 0.719 nM and 0.770 nM, respectively. This compound demonstrated potent anti-proliferative effects in the nanomolar range on the MV4-11 AML cell line (IC50: 1.22 nM) and inhibited the proliferation of a majority of human cell lines in the NCI60 panel mdpi.com.
Another study focused on new pyrazole-4-carboxamide analogues as dual inhibitors of Aurora kinases A and B. Compound 6k from this series exhibited high cytotoxicity against HeLa and HepG2 cells with IC50 values of 0.43 μM and 0.67 μM, respectively. It selectively inhibited Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM, respectively nih.gov. Mechanistic studies revealed that compound 6k induced cell cycle arrest at the G2/M phase and promoted apoptosis through the intrinsic pathway nih.gov.
Table 3: Kinase Inhibition and Antiproliferative Activity of Pyrazole Carboxamide Derivatives
| Compound Series | Target Kinase(s) | Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| 1H-pyrazole-3-carboxamides | FLT3, CDK2/4 | MV4-11 (AML) | 1.22 nM (compound 8t) | mdpi.com |
| Pyrazole-4-carboxamides | Aurora A, Aurora B | HeLa | 0.43 μM (compound 6k) | nih.gov |
| Pyrazole-4-carboxamides | Aurora A, Aurora B | HepG2 | 0.67 μM (compound 6k) | nih.gov |
DNA Binding and Cleavage Mechanisms
Certain derivatives of 1H-pyrazole-3-carboxamide have been investigated for their ability to interact with DNA, a mechanism that may contribute to their biological effects. jst.go.jpnih.gov Studies have explored both the binding affinity and the subsequent cleavage activity of these compounds on plasmid DNA. jst.go.jpnih.govresearchgate.net
Molecular docking studies suggest that some pyrazole carboxamide derivatives can fit into the minor groove of the DNA helix. jst.go.jp The molecular structure, often featuring a chain-like shape formed by amide bonds on the pyrazole ring, allows the molecule to stretch along the DNA minor groove. jst.go.jp This interaction is a potential mechanism for their antitumor activity, representing an off-target effect distinct from kinase inhibition. jst.go.jp
One notable derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), has demonstrated a significant DNA-binding affinity. jst.go.jpnih.gov Spectroscopic and viscosity measurements confirmed this interaction. jst.go.jpnih.gov Furthermore, this compound was shown to induce cleavage of supercoiled plasmid pBR322 DNA. jst.go.jpnih.gov The ability of pym-5 to decrease the emission intensity of an ethidium (B1194527) bromide–calf thymus DNA (EB–CT-DNA) complex by over 50% suggests it can significantly alter DNA conformation. jst.go.jpnih.gov These findings indicate that DNA can be a potential molecular target for this class of pyrazole derivatives. jst.go.jpnih.gov Other studies have also reported that various pyrazole derivatives can cleave plasmid pBR322 DNA from its supercoiled form to a nicked circular form. researchgate.net Additionally, some pyrazoles have been found to photocleave DNA under UV-A irradiation. mdpi.com
| Compound Derivative | Assay/Method | Key Finding | Reference |
|---|---|---|---|
| pym-5 | Electronic Absorption Spectroscopy | High DNA-binding affinity (K = 1.06×105 M−1) | jst.go.jpnih.gov |
| pym-5 | Fluorescence Spectra (EB–CT-DNA complex) | >50% decrease in emission intensity | jst.go.jpnih.gov |
| pym-5 | pBR322 DNA Cleavage Assay | Demonstrated cleavage activity | jst.go.jpnih.gov |
| General Pyrazole Derivatives | Gel Electrophoresis (pBR322 DNA) | Cleavage of supercoiled DNA to nicked circular form | researchgate.net |
Enzyme Inhibition beyond SDH (e.g., Carbonic Anhydrase, Chorismate Mutase)
While pyrazole carboxamides are well-known as succinate dehydrogenase inhibitors (SDHIs), research has identified their inhibitory action against other crucial enzymes, notably carbonic anhydrases and potentially chorismate-utilizing enzymes.
Carbonic Anhydrase Inhibition
A significant body of research has focused on pyrazole-based derivatives as inhibitors of human carbonic anhydrases (hCAs), a family of metalloenzymes involved in numerous physiological processes. nih.govnih.govrsc.org Pathological conditions such as glaucoma and certain tumors are associated with the overexpression of specific hCA isoforms. nih.gov
Synthetic pyrazole-based benzenesulfonamides have been evaluated as inhibitors against cytosolic isoforms hCA I and II and transmembrane, tumor-associated isoforms hCA IX and XII. nih.govrsc.org Several of these derivatives have shown potent, isoform-selective inhibition, in some cases exceeding the activity of the standard drug acetazolamide. rsc.orgmdpi.com For instance, specific derivatives have demonstrated submicromolar inhibition against hCA II, hCA IX, and hCA XII. rsc.org The structure-activity relationship studies indicate that substitutions on the pyrazole ring and the nature of the carboxamide moiety significantly influence the inhibitory potency and selectivity against different hCA isoforms. mdpi.com
| Compound Series | Target Isoform | Inhibitory Activity Range (Ki or IC50) | Reference |
|---|---|---|---|
| Pyrazole-based benzene (B151609) sulfonamides (4a–4l) | hCA II | IC50 = 0.24 ± 0.18 µM (for 4k) | rsc.org |
| Pyrazole-based benzene sulfonamides (4a–4l) | hCA IX | IC50 = 0.15 ± 0.07 µM (for 4j) | rsc.org |
| Pyrazole-based benzene sulfonamides (4a–4l) | hCA XII | IC50 = 0.12 ± 0.07 µM (for 4g) | rsc.org |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | KI = 13.3–87.6 nM | mdpi.com |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | KI = 5.3–384.3 nM | mdpi.com |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | KI = 1.1–13.5 nM | mdpi.com |
Chorismate Mutase Inhibition
Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in humans. nih.govnih.govuio.no This makes enzymes in this pathway attractive targets for the development of antimicrobial agents and herbicides. nih.govuio.no Chorismate mutase catalyzes the rearrangement of chorismate to prephenate. uio.no While various compounds have been developed as inhibitors for chorismate-utilizing enzymes, specific studies directly linking 4-amino-1-propyl-1H-pyrazole-3-carboxamide or its close derivatives to the inhibition of chorismate mutase are not prominently featured in the currently available literature. nih.govrsc.org
Other Reported Biological Activities (e.g., Herbicidal, Nematicidal, Antioxidant)
Beyond the aforementioned activities, pyrazole carboxamide derivatives have been reported to possess a spectrum of other biological effects in vitro, highlighting their potential application in agriculture and health.
Herbicidal Activity
Pyrazole carboxamide derivatives are recognized for their herbicidal properties. nih.gov Studies have evaluated their efficacy against the root growth of various grass and weed species. nih.gov For example, a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids were tested for inhibitory effects on weeds like Echinochloa crusgalli, Abutilon theophrasti Medicus, and Brassica napus. nih.gov Many of these compounds showed significant inhibition of root growth, particularly against Brassica napus, with some achieving over 80% inhibition at a concentration of 250 µM. nih.gov Post-emergence tests also confirmed good inhibitory effects on broadleaf weeds. nih.gov The position and nature of substituents on the aryl ring attached to the pyrazole core were found to be critical for the herbicidal activity. nih.govresearchgate.net
| Compound Series | Target Weed | Activity/Observation | Reference |
|---|---|---|---|
| 4-amino-6-(5-aryl-1-pyrazolyl)-picolinic acids | Brassica napus (BN) | >80% root growth inhibition by 28 compounds at 250 µM | nih.gov |
| 4-amino-6-(5-aryl-1-pyrazolyl)-picolinic acids | Amaranthus retroflexus L (AL) | 100% growth inhibition by 10 compounds (post-emergence) | nih.gov |
| N-(2,4-difluorophenyl)-1-ethyl-3-(3-trifluoromethylphenoxy)pyrazole-4-carboxamide (KPP-856) | Annual lowland weeds | Good herbicidal activity at 33 g a.i./ha | researchgate.net |
Nematicidal Activity
Several novel pyrazole-4-carboxamide derivatives have been synthesized and tested for their nematicidal activity against plant-parasitic nematodes, such as the root-knot nematode Meloidogyne incognita. eurekaselect.comresearchgate.netresearchgate.net Primary bioassays have shown that some of these compounds exhibit moderate efficacy in controlling nematode infestations. eurekaselect.comresearchgate.netepa.gov The introduction of a flexible alkyl chain and specific substitutions on the phenyl ring of the carboxamide moiety appear to influence the nematicidal potential of these molecules. researchgate.net For instance, compounds 6-9 and 6-23 in one study showed approximately 50% inhibition against M. incognita. researchgate.net These findings suggest that pyrazole carboxamides could serve as lead structures for the development of new nematicides. researchgate.net
Antioxidant Activity
The pyrazole core is a feature in various compounds exhibiting antioxidant properties. researchgate.netresearchgate.net In vitro studies using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging test have confirmed the antioxidant potential of pyrazole derivatives. researchgate.net For example, a series of 4-aminopyrazol-5-ol hydrochlorides demonstrated high activity, comparable to the standard antioxidant Trolox, in ABTS, FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) tests. researchgate.net The presence of an NH-fragment or a methyl group in place of a polyfluoroalkyl group on the pyrazole ring was shown to promote these antioxidant properties. researchgate.net
Future Perspectives and Research Directions for 4 Amino 1 Propyl 1h Pyrazole 3 Carboxamide Research
Optimization Strategies for Enhanced Potency and Selectivity
The optimization of lead compounds is a critical step in drug development, focusing on maximizing efficacy while minimizing off-target effects. For 4-amino-1-propyl-1H-pyrazole-3-carboxamide and its analogs, future optimization will hinge on meticulous structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure to identify which molecular features are crucial for biological activity. nih.govresearchgate.net
Key strategies for enhancing potency and selectivity include:
Modification of Substituents: The potency and selectivity of pyrazole (B372694) carboxamides can be fine-tuned by modifying the substituents at various positions on the pyrazole ring. For instance, increasing the lipophilic bulk at certain positions can be beneficial for activity against specific targets like adenylyl cyclase type 1 (AC1). nih.gov
Scaffold Hopping: This technique involves replacing the central pyrazole core with other heterocyclic systems to discover novel intellectual property and improved pharmacological profiles. researchgate.net
Conformational Locking: Introducing structural constraints can lock the molecule into a specific conformation that is optimal for binding to the target receptor, thereby increasing potency and selectivity.
One study on 1H-pyrazole-3-carboxamide derivatives found that the combination of a piperazine (B1678402) group in a hydrophilic pocket, a benzene (B151609) ring as a linker, and a larger fused ring in a deep hydrophobic pocket significantly boosted inhibitory activity against kinases like FLT3 and CDK2/4. mdpi.comresearchgate.net Another investigation into 1H-1,2,3-triazole-4-carboxamides led to the discovery of highly potent and selective inhibitors of the pregnane (B1235032) X receptor (PXR) through structural optimization, achieving low nanomolar efficacy. nih.gov These examples underscore the power of systematic structural modification in achieving desired therapeutic profiles.
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazole Carboxamide Optimization
| Structural Modification | Position | Observed Effect on Activity | Potential Target Class | Reference |
|---|---|---|---|---|
| Addition of bulky fused ring | Hydrophobic pocket | Significantly increased inhibitory activity | Kinases (FLT3, CDKs) | mdpi.comresearchgate.net |
| Introduction of piperazine | Hydrophilic pocket | Enhanced inhibitory activity | Kinases (FLT3, CDKs) | mdpi.com |
| Increasing lipophilic bulk | Meta-position of phenyl ring | Generally beneficial to activity | Adenylyl Cyclases | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazole carboxamide scaffold has demonstrated a broad spectrum of biological activities, suggesting its potential to modulate a wide array of biological targets. nih.govontosight.ai While significant research has focused on areas like oncology and inflammation, future work will likely uncover novel applications for compounds like this compound.
Pyrazole derivatives have been investigated for a multitude of therapeutic uses, including:
Anticancer Activity: Many pyrazole carboxamides have been evaluated for their ability to inhibit cancer cell growth by targeting various kinases, such as Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. mdpi.comnih.gov Some derivatives have also been found to interact with DNA, suggesting this as another potential anticancer mechanism. nih.govcncb.ac.cn
Anti-inflammatory Effects: The well-known NSAID celecoxib (B62257) features a pyrazole core, highlighting the scaffold's potential in modulating inflammatory pathways, such as COX-2 inhibition. nih.gov
Antimicrobial Properties: Various pyrazole derivatives have been screened for their capacity to inhibit the growth of bacteria and fungi. ontosight.aimdpi.com
Neurodegenerative Diseases: Certain pyrazoles have been identified as inhibitors of monoamine oxidase (MAO), enzymes linked to neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov
The future direction involves screening this compound and related analogs against a broader range of biological targets. This exploration could reveal unexpected therapeutic opportunities in areas such as metabolic disorders, cardiovascular diseases, or rare genetic conditions.
Table 2: Potential Biological Targets and Therapeutic Areas for Pyrazole Carboxamides
| Potential Biological Target | Therapeutic Area | Reference |
|---|---|---|
| Kinases (FLT3, CDKs, ALK5, p38 MAP kinase) | Oncology, Inflammation | nih.govmdpi.com |
| Cannabinoid Receptors (CB1) | Obesity, Schizophrenia | nih.gov |
| Monoamine Oxidase (MAO) | Neurodegenerative Disorders | nih.gov |
| DNA | Oncology | nih.gov |
| Fungal Cytochrome P450 | Fungal Infections | researchgate.net |
Development of Sustainable and Green Synthetic Routes
The chemical industry, including pharmaceutical manufacturing, is increasingly shifting towards more environmentally friendly practices. researchgate.net Traditional methods for synthesizing pyrazole derivatives often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. benthamdirect.comresearchgate.net
Future research will prioritize the development of sustainable and green synthetic routes for this compound. Green chemistry approaches focus on:
One-Pot, Multi-Component Reactions (MCRs): These reactions combine multiple starting materials in a single step to form complex products, reducing solvent usage, reaction time, and energy consumption. researchgate.netresearchgate.net
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions. researchgate.neteurekaselect.com
Novel Catalysts: Employing recyclable or biodegradable catalysts, such as magnetic nanoparticles or functionalized silica, to improve reaction efficiency and minimize waste. researchgate.netshd-pub.org.rs
Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication can accelerate reaction rates and often leads to higher yields and cleaner reactions compared to conventional heating. researchgate.net
Recent studies have demonstrated the successful green synthesis of various pyrazole derivatives using techniques like catalyst-free condensation reactions and employing heterogeneous solid basic nanoreactors under solvent-free conditions. shd-pub.org.rsmdpi.com These advancements provide a roadmap for developing more efficient and eco-friendly manufacturing processes for pyrazole-based pharmaceuticals. benthamdirect.comeurekaselect.com
Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazoles
| Feature | Traditional Synthesis | Green Synthesis | Reference |
|---|---|---|---|
| Reaction Steps | Often multi-step, linear synthesis | One-pot, multi-component reactions | researchgate.net |
| Solvents | Hazardous organic solvents | Water, ethanol, or solvent-free conditions | researchgate.neteurekaselect.com |
| Energy | High temperature, long reaction times | Microwave/ultrasonic assistance, room temperature | researchgate.net |
| Catalysts | Often stoichiometric, non-recyclable reagents | Recyclable heterogeneous or bio-organic catalysts | researchgate.netresearchgate.net |
| Waste | Significant by-product and solvent waste | Minimized waste, higher atom economy | benthamdirect.com |
Integration of Advanced Computational Approaches in Compound Design and Prediction
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, accelerating the design and optimization of new drug candidates. researchgate.netspringernature.com For this compound research, these approaches can significantly reduce the time and cost associated with identifying promising new derivatives.
Key computational methods include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It helps in understanding binding interactions and is used to virtually screen large libraries of compounds to identify potential hits. nih.govresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. ej-chem.orgsemanticscholar.org These models can then be used to predict the activity of newly designed molecules before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its target protein over time, helping to assess the stability of the protein-ligand complex. researchgate.netnih.gov
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com
Extensive computational studies have been successfully applied to pyrazole derivatives to identify potent inhibitors for various cancer-related proteins and to understand their binding mechanisms. nih.gov For example, molecular modeling was used to elucidate the binding mode of a potent 1H-pyrazole-3-carboxamide derivative with its target kinases, CDK2 and FLT3. mdpi.com
Table 4: Application of Computational Tools in Pyrazole Carboxamide Research
| Computational Method | Application | Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity to target proteins (e.g., kinases, DNA gyrase). | Identification of key interactions; virtual screening of compound libraries. | researchgate.netnih.govresearchgate.net |
| QSAR | Correlate molecular descriptors with biological activity (e.g., antimicrobial). | Predictive models for activity of new analogs. | ej-chem.orgsemanticscholar.org |
| Molecular Dynamics (MD) | Assess the stability of protein-ligand complexes. | Confirmation of interaction stability in a dynamic state. | nih.gov |
Interdisciplinary Approaches in Pyrazole Carboxamide Drug Discovery
The journey of a drug from concept to clinic is a complex, multidisciplinary endeavor. chemscene.com The future development of this compound and its derivatives will rely heavily on the integration of expertise from various scientific fields. This collaborative approach is essential for navigating the challenges of drug discovery and development.
Effective drug discovery programs require a seamless collaboration between:
Medicinal Chemists: Who design and synthesize novel pyrazole analogs. mdpi.com
Biologists and Pharmacologists: Who evaluate the biological activity of these compounds in vitro and in vivo and elucidate their mechanisms of action.
Computational Scientists: Who use in silico methods to guide compound design, predict activity, and rationalize SAR data. researchgate.net
Structural Biologists: Who determine the three-dimensional structures of drug-target complexes, providing critical insights for structure-based drug design.
Functionalized heterocycles, including pyrazoles, are considered versatile building blocks in drug discovery. chemistryviews.org The successful development of these scaffolds into therapeutic agents is often the result of a synergistic effort where computational predictions are validated by experimental synthesis and biological testing, with the results feeding back to inform the next cycle of design. Fostering these interdisciplinary collaborations will be key to unlocking the full therapeutic potential of the pyrazole carboxamide class of compounds.
Q & A
Q. What are the established synthetic routes for 4-amino-1-propyl-1H-pyrazole-3-carboxamide?
The compound is typically synthesized via multi-step reactions involving pyrazole ring formation and subsequent functionalization. A common approach involves:
- Step 1 : Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.
- Step 2 : Propyl group introduction via alkylation or nucleophilic substitution.
- Step 3 : Carboxamide formation using coupling agents (e.g., EDCI/HOBt) with amines.
Key intermediates can be verified via NMR and LC-MS to track regioselectivity, as minor positional isomers (e.g., 4-amino-3-propyl vs. 5-propyl) may arise during synthesis .
Q. How can researchers confirm the identity and purity of this compound?
Due to limited analytical data from suppliers , researchers should employ:
- NMR Spectroscopy : Compare ¹H/¹³C spectra with computed values (e.g., using ACD/Labs or MestReNova) to confirm regiochemistry and substituent positions.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 196.254 for [M+H]⁺).
- HPLC-PDA : Assess purity (>95%) and detect impurities from alkylation side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Temperature Control : Lower temperatures (0–5°C) during alkylation reduce undesired dialkylation .
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity in propyl group introduction .
- pH Adjustment : Maintain a pH of 8–9 during carboxamide coupling to avoid hydrolysis of active esters .
Q. How should researchers resolve contradictions in spectral data for structural analogs?
For example, conflicting NMR assignments for pyrazole protons in related compounds (e.g., 4-amino vs. 5-amino isomers) can be addressed by:
Q. What methodologies are used to study this compound’s potential in enzyme inhibition assays?
- Kinetic Analysis : Measure IC₅₀ values against target enzymes (e.g., phosphodiesterases) using fluorescence-based assays .
- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes within active sites.
- SAR Optimization : Modify the propyl chain or carboxamide group to enhance potency and selectivity .
Data Contradiction and Validation
Q. How can discrepancies in reported biological activities of pyrazole derivatives be addressed?
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., conflicting IC₅₀ values for similar compounds) to identify outliers.
- Reproducibility Protocols : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
